REACTION_CXSMILES
|
[C:1]([OH:8])(=O)[CH2:2][CH2:3][C:4]([CH3:6])=[O:5].C(N(CC)CC)C.ClC(OCC(C)C)=O.[CH3:24][NH:25][CH2:26][C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1>CC(C)=O>[CH2:26]([N:25]([CH3:24])[C:1](=[O:8])[CH2:2][CH2:3][C:4](=[O:5])[CH3:6])[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)C)(=O)O
|
Name
|
|
Quantity
|
11.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
11.2 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC(C)C
|
Name
|
|
Quantity
|
13.3 mL
|
Type
|
reactant
|
Smiles
|
CNCC1=CC=CC=C1
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N(C(CCC(C)=O)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.7 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |